molecular formula C24H21N3O4S B2667242 Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-61-0

Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Katalognummer: B2667242
CAS-Nummer: 851947-61-0
Molekulargewicht: 447.51
InChI-Schlüssel: RZFKMBVKBYYZNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[3,4-d]pyridazine family, characterized by a fused thiophene-pyridazine core. Its structure includes:

  • Ethyl carboxylate at position 1.
  • 4-oxo-3,4-dihydro moiety, indicating a ketone and reduced pyridazine ring.
  • 3-phenyl substituent at position 2.
  • 5-(2-(m-tolyl)acetamido) group, featuring a meta-methylphenyl-acetamide side chain.

Structural analogs highlight the importance of substituent variations on properties and activity.

Eigenschaften

IUPAC Name

ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-16-9-7-8-15(2)12-16)20(18)23(29)27(26-21)17-10-5-4-6-11-17/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFKMBVKBYYZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thienopyridazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for scale-up by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and solvents. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism by which Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

Compound A ():
  • Name: Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate.
  • Key Differences: Position 3: 4-(trifluoromethyl)phenyl vs. phenyl in the target compound. Position 5: 3-phenylpropanoylamino vs. 2-(m-tolyl)acetamido.
  • Inferred Properties: The trifluoromethyl group (electron-withdrawing) enhances metabolic stability and lipophilicity compared to the target’s phenyl group. The propanoylamino chain may reduce solubility relative to the shorter acetamido group in the target compound.
Compound B ():
  • Name: Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate.
  • Key Differences: Position 3: 4-aminophenyl (electron-rich) vs. phenyl. Position 5: amino group vs. acetamido.
  • Reduced steric bulk at position 5 may enhance binding to flat receptor surfaces compared to the acetamido side chain.

Pharmacological Implications

For example:

  • 2-amino-3-benzoylthiophenes () act as allosteric enhancers of A₁ adenosine receptors. The thieno-pyridazine core in the target compound may exhibit similar GPCR interactions, though substituents like the m-tolylacetamido group could alter specificity or efficacy.
  • The trifluoromethyl group in Compound A might enhance binding to hydrophobic receptor pockets, whereas the amino groups in Compound B could favor polar interactions.

Comparative Data Table

Property Target Compound Compound A () Compound B ()
Position 3 Subst. Phenyl 4-(trifluoromethyl)phenyl 4-aminophenyl
Position 5 Subst. 2-(m-tolyl)acetamido 3-phenylpropanoylamino Amino
Solubility Moderate (acetamido balance) Low (CF₃, longer chain) High (amino groups)
Receptor Affinity Likely GPCR modulation (inferred) Enhanced stability for hydrophobic targets Polar interactions (e.g., A₂ adenosine)
Metabolic Stability Moderate (methyl group) High (CF₃ resistance) Low (amine oxidation risk)

Biologische Aktivität

Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thieno[3,4-d]pyridazines. Its unique bicyclic structure, characterized by the integration of thieno and pyridazine moieties, along with various functional groups, enhances its potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C16H18N2O3SC_{16}H_{18}N_2O_3S and a molecular weight of approximately 366.46 g/mol. Its structural complexity includes:

  • Thieno[3,4-d]pyridazine framework : Provides unique electronic properties.
  • Acetamido group : Imparts potential for further chemical modifications.
  • Carboxylate functionality : Enhances solubility in organic solvents.

The biological activity of ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is primarily attributed to its interaction with various biological targets such as enzymes and receptors.

Quantitative studies involving binding assays and kinetic analyses are essential to elucidate its mechanism of action in biological systems. The compound is hypothesized to exhibit significant activity against specific targets involved in disease processes, particularly in antibacterial and anticancer contexts.

Antibacterial Activity

Recent studies have indicated that compounds similar to ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate possess notable antibacterial properties. The following table summarizes findings from various studies:

Study ReferenceBacterial Strains TestedObserved ActivityMechanism
E. coli, S. aureusInhibition of growthDisruption of cell wall synthesis
Klebsiella pneumoniaeModerate activityInhibition of protein synthesis
Pseudomonas aeruginosaMinimal activityUnknown

Anticancer Activity

The anticancer potential of this compound has also been explored. Notably:

  • Cell Line Studies : Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate demonstrated cytotoxic effects against various cancer cell lines.
  • Mechanism : It is believed to induce apoptosis through the activation of caspase pathways.

Case Studies

Case Study 1 : A study conducted on the efficacy of similar thienopyridazines showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction.

Case Study 2 : In vitro assays indicated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains. The study highlighted the importance of structural modifications to enhance bioactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.